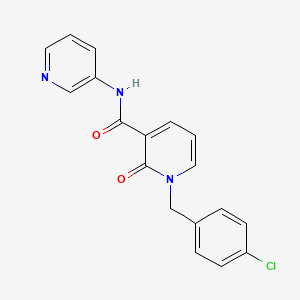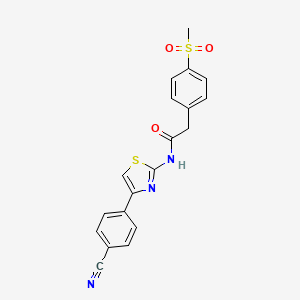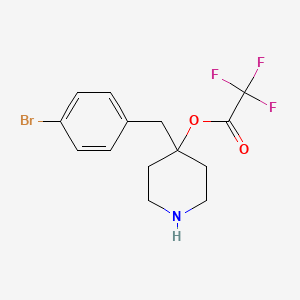![molecular formula C8H16ClNO B2737942 [(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride CAS No. 2418595-08-9](/img/structure/B2737942.png)
[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[(1S,5R)-6-Azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride” is a chemical compound with the molecular formula C8H16ClNO . It is related to the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide. Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO.ClH/c9-7-3-5-1-2-6 (4-7)8-5;/h5-6,8H,1-4H2;1H/t5-,6+; . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The specific chemical reactions involving this compound would depend on the context and the other reactants involved.科学的研究の応用
Synthesis and Chemical Transformations
Chemical Synthesis and Structural Analysis : Studies demonstrate the versatility of azabicyclo compounds in chemical synthesis, showcasing their roles in the formation of novel structures through reactions like reduction, solvolysis, and rearrangement. For example, research by Kitchin and Stoodley (1973) explored the reduction of methyl derivatives to produce novel compounds, indicating the potential for creating diverse chemical entities for further exploration in various fields including materials science and pharmaceuticals (Kitchin & Stoodley, 1973).
Novel Synthetic Pathways : Innovative synthetic methods involving azabicyclo compounds have been reported, such as the synthesis of 2-alkoxy-3-hydroxytropones from dialkoxy-8-oxabicyclo[3.2.1]oct-6-en-3-ones, presenting a method to access new tropones which could have implications in medicinal chemistry and the study of bioactive compounds (Zinser, Henkel, & Föhlisch, 2004).
Pharmacological Research
- Development of Anti-influenza Agents : Azabicyclo compounds have been designed and synthesized with the aim of developing anti-influenza virus agents, highlighting their potential in the pharmacological research for new therapeutic agents. One such study identified compounds with potent anti-influenza A virus activity, indicating the valuable role these molecules could play in antiviral drug development (Oka et al., 2001).
Materials Science
- Nanoparticle Synthesis : Azabicyclo compounds have been utilized as reducing and stabilizing agents in the synthesis of nanoparticles, demonstrating their application in materials science for the development of nanomaterials with potential uses in electronics, catalysis, and other fields (Pushpanathan & Kumar, 2014).
Analytical and Structural Chemistry
- Crystal Structure Analysis : The detailed analysis of azabicyclo compounds through techniques such as X-ray crystallography has provided valuable insights into their structural properties, which is crucial for understanding their reactivity and potential applications in designing more complex molecules for research and development (Wu et al., 2015).
特性
IUPAC Name |
[(1S,5R)-6-azabicyclo[3.2.1]octan-5-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-3-1-2-7(4-8)5-9-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNXJEXWSJDFNM-KZYPOYLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@](C1)(NC2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)



![3-[(2-Fluorophenyl)sulfanyl]propanenitrile](/img/structure/B2737869.png)


![2-[(2R)-2-Methyl-1,1-dioxo-1,4-thiazinan-4-yl]ethanamine;dihydrochloride](/img/structure/B2737873.png)


![2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2737880.png)
![2-({1-[(2,6-dichlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2737882.png)
